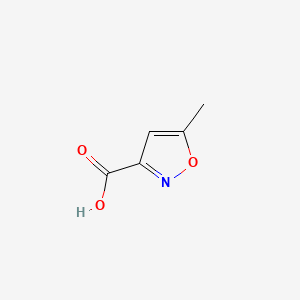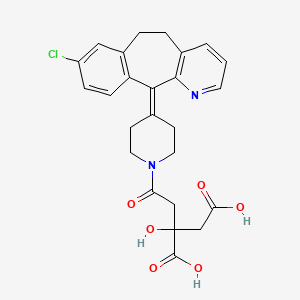
m-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) is a chemical compound with the molecular formula C18H18FNO2S and a molecular weight of 331.41 g/mol. It is an intermediate in the synthesis of m-Fluoro Prasugrel, a derivative of the antiplatelet drug Prasugrel. This compound is characterized by the presence of a thiolactone ring and a fluorophenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of m-Fluoro Prasugrel Thiolactone involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Thiolactone Ring: This step involves the cyclization of a precursor molecule to form the thiolactone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorinated reagent reacts with the thiolactone intermediate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial production methods for m-Fluoro Prasugrel Thiolactone may involve optimization of these synthetic routes to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
m-Fluoro Prasugrel Thiolactone undergoes various chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfenic acids, which are intermediates in the formation of active metabolites.
Reduction: Reduction reactions can convert the thiolactone to thiol derivatives, which can further react with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
m-Fluoro Prasugrel Thiolactone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: As a derivative of Prasugrel, it is investigated for its potential use in antiplatelet therapy and cardiovascular diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of m-Fluoro Prasugrel Thiolactone involves its conversion to active metabolites through metabolic processes. The thiolactone ring is hydrolyzed by esterases to form the active thiol metabolites, which then inhibit platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets . This prevents the binding of adenosine diphosphate to its receptor, thereby inhibiting platelet activation and aggregation .
Comparación Con Compuestos Similares
m-Fluoro Prasugrel Thiolactone is similar to other thiolactone derivatives such as Prasugrel and Clopidogrel . it is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and biological activities. Compared to Clopidogrel, m-Fluoro Prasugrel Thiolactone is more efficiently hydrolyzed to its active metabolites, resulting in higher bioavailability and potency .
Similar Compounds
Propiedades
| { "Design of Synthesis Pathway": "The synthesis pathway for m-Fluoro Prasugrel Thiolactone involves the conversion of Prasugrel to the thiolactone derivative via a series of chemical reactions.", "Starting Materials": [ "Prasugrel", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "m-Fluoroaniline", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "Acetic acid", "Sodium acetate" ], "Reaction": [ "Prasugrel is reacted with sodium borohydride in methanol to reduce the ester group to an alcohol.", "The resulting alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "m-Fluoroaniline is reacted with thionyl chloride in the presence of dimethylformamide to form the corresponding m-Fluoroanilide.", "The m-Fluoroanilide is then reacted with the hydrochloride salt of the Prasugrel derivative in the presence of triethylamine and acetic acid to form the desired thiolactone product.", "The thiolactone product is then purified and isolated using standard techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
1618107-97-3 |
Fórmula molecular |
C18H18FNO2S |
Peso molecular |
331.405 |
Nombre IUPAC |
5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C18H18FNO2S/c19-14-3-1-2-12(8-14)17(18(22)11-4-5-11)20-7-6-15-13(10-20)9-16(21)23-15/h1-3,8-9,11,15,17H,4-7,10H2 |
Clave InChI |
YXSRVOWUJUXDLJ-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C(C2=CC(=CC=C2)F)N3CCC4C(=CC(=O)S4)C3 |
Sinónimos |
5-[2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


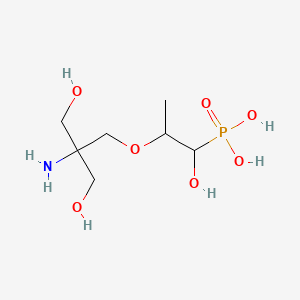
![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)
![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)
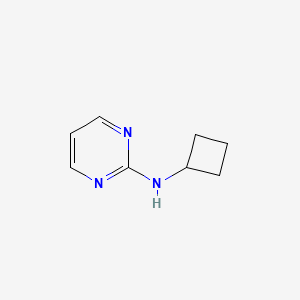
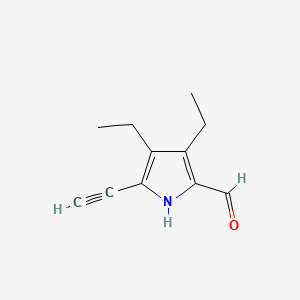
![prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate](/img/structure/B583154.png)
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)

